6-ethenyl-1H-benzimidazole

Catalog No.
S15927660
CAS No.
4070-35-3
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-ethenyl-1H-benzimidazole

CAS Number

4070-35-3

Product Name

6-ethenyl-1H-benzimidazole

IUPAC Name

6-ethenyl-1H-benzimidazole

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2,(H,10,11)

InChI Key

HKGAEYWDZXDKLU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)N=CN2

6-Ethenyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound features an ethenyl group (vinyl group) attached at the 6-position of the benzimidazole ring, contributing to its distinct chemical properties. Benzimidazoles are known for their diverse biological activities and are utilized in various pharmaceutical applications.

, typical for compounds with a benzimidazole structure:

  • Nucleophilic Substitution: The ethenyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzimidazole ring enables electrophilic substitution reactions, which can modify the ring structure.
  • Reduction Reactions: The ethenyl group may be reduced to form an ethyl group under specific conditions, utilizing reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.
  • Oxidation Reactions: The compound can also be oxidized, potentially leading to the formation of more complex derivatives or quinone structures.

Benzimidazole derivatives, including 6-ethenyl-1H-benzimidazole, exhibit a wide range of biological activities:

  • Antimicrobial Activity: These compounds have shown effectiveness against various bacterial strains and fungi. For instance, they can inhibit the growth of Gram-positive bacteria and certain fungi like Candida albicans.
  • Antiviral Properties: Some benzimidazole derivatives possess antiviral properties, making them candidates for treating viral infections.
  • Antitumor Activity: Research indicates that certain derivatives can inhibit tumor cell proliferation, showcasing potential in cancer therapy .
  • Antiparasitic Effects: Benzimidazoles are known to disrupt microtubule function in parasites, making them effective against helminths and protozoa.

The synthesis of 6-ethenyl-1H-benzimidazole can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires heating to facilitate cyclization.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques, which significantly reduce reaction times and improve yields compared to traditional methods .
  • One-Pot Reactions: Innovative approaches allow for one-pot synthesis involving multiple reagents, streamlining the process and enhancing efficiency .

6-Ethenyl-1H-benzimidazole has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancers.
  • Agricultural Chemicals: Its antifungal properties make it suitable for use in agricultural fungicides.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical structure.

Studies on the interactions between 6-ethenyl-1H-benzimidazole and biological molecules have been conducted using various techniques:

  • Electrochemical Studies: These studies assess how the compound interacts with DNA, revealing its potential as a DNA intercalator or binder, which is crucial for understanding its mechanism of action in biological systems .
  • Binding Affinity Assessments: Research has focused on measuring how well 6-ethenyl-1H-benzimidazole binds to target proteins or nucleic acids, providing insights into its efficacy as a therapeutic agent.

Several compounds share structural similarities with 6-ethenyl-1H-benzimidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
1H-BenzimidazoleBasic benzimidazole structureFoundational structure for many derivatives
2-EthylbenzimidazoleEthyl group at position 2Enhanced solubility and bioactivity
5-NitrobenzimidazoleNitro group at position 5Increased antimicrobial activity
Benzimidazole-2-thioneThione functional groupExhibits different reactivity patterns
N,N-DimethylbenzimidazoleDimethyl substitution at nitrogenPotentially improved pharmacokinetics

Each of these compounds exhibits unique characteristics that differentiate them from 6-ethenyl-1H-benzimidazole while retaining the core benzimidazole framework. Their variations in substituents lead to diverse biological activities and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.068748264 g/mol

Monoisotopic Mass

144.068748264 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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